Nav1.7-IN-3
Overview
Description
Nav1.7-IN-3 is a compound that acts as an inhibitor of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. Inhibiting Nav1.7 has been identified as a promising approach for developing analgesic drugs, particularly for conditions involving chronic pain.
Scientific Research Applications
Nav1.7-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of sodium channel inhibitors.
Biology: Helps in understanding the role of Nav1.7 in pain signaling pathways.
Medicine: Potential therapeutic agent for the treatment of chronic pain conditions.
Industry: Used in the development of new analgesic drugs and pain management therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nav1.7-IN-3 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the scalability of the synthetic route, cost-effectiveness, and environmental considerations. Process optimization and quality control measures are essential to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Nav1.7-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of analogs with different functional groups.
Mechanism of Action
Nav1.7-IN-3 exerts its effects by binding to the voltage-gated sodium channel Nav1.7, thereby inhibiting its activity. This inhibition prevents the initiation and propagation of action potentials in sensory neurons, leading to a reduction in pain signal transmission. The molecular targets and pathways involved include the modulation of ion flow through the sodium channel and the subsequent impact on neuronal excitability.
Comparison with Similar Compounds
Nav1.7-IN-3 is compared with other similar compounds, such as:
Lacosamide: Another sodium channel inhibitor with a different binding site and mechanism of action.
Carbamazepine: A widely used anticonvulsant that also inhibits sodium channels but lacks selectivity for Nav1.7.
Bupivacaine: A local anesthetic that targets sodium channels but is not specific to Nav1.7.
This compound is unique due to its high selectivity for the Nav1.7 channel, making it a promising candidate for targeted pain relief with potentially fewer side effects compared to less selective inhibitors .
Properties
IUPAC Name |
5-chloro-2-fluoro-4-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O2S2/c18-12-9-15(27(24,25)22-16-20-5-8-26-16)13(19)10-14(12)21-11-17-3-1-6-23(17)7-2-4-17/h5,8-10,21H,1-4,6-7,11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWKBJBSEOZBRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CNC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=CS4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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